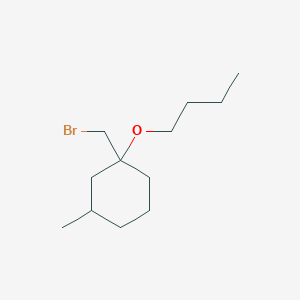

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane

Description

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-(bromomethyl)-1-butoxy-3-methylcyclohexane |

InChI |

InChI=1S/C12H23BrO/c1-3-4-8-14-12(10-13)7-5-6-11(2)9-12/h11H,3-10H2,1-2H3 |

InChI Key |

JSRJYSWVGYDNBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1(CCCC(C1)C)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane typically involves:

- Starting from a suitably substituted cyclohexane derivative, often 3-methylcyclohexanol or a related intermediate.

- Introduction of the butoxy group at the first carbon via nucleophilic substitution or etherification.

- Subsequent bromination at the methyl position adjacent to the butoxy group to introduce the bromomethyl substituent.

Key Reagents and Conditions

- Brominating agents: N-bromosuccinimide (NBS) is commonly used for selective bromination of methyl groups adjacent to oxygen or other activating groups.

- Alkoxy group introduction: The butoxy group can be introduced using sec-butyl alcohol under acidic or basic catalysis to form the ether linkage.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are often employed to facilitate substitution reactions.

- Temperature control: Reactions are typically conducted at moderate temperatures (0–80°C) to optimize yield and selectivity.

Example Synthetic Route

Formation of 1-butan-2-yloxy-3-methylcyclohexane: Starting from 3-methylcyclohexanol, the hydroxyl group at C1 is converted into a butoxy ether by reaction with sec-butyl bromide or sec-butyl tosylate in the presence of a base such as potassium carbonate (K2CO3) in DMF.

Bromomethylation: The methyl group adjacent to the butoxy substituent is brominated using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or azobisisobutyronitrile (AIBN)) to yield the bromomethyl substituent.

Purification: The product is purified by standard methods such as silica gel column chromatography, using gradients of ethyl acetate and hexane.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Etherification | 3-methylcyclohexanol + sec-butyl bromide + K2CO3, DMF, 40°C | Formation of 1-butoxy-3-methylcyclohexane |

| 2 | Bromination (radical) | NBS, AIBN or light, CCl4 or suitable solvent, RT to 80°C | Introduction of bromomethyl group at C1 |

| 3 | Purification | Silica gel chromatography | Pure 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane |

Analytical Data and Research Findings

- NMR Spectroscopy: Characteristic proton signals include the bromomethyl group (~4.2 ppm, singlet), the butoxy methine and methyl protons (multiplets between 1.0–4.0 ppm), and the cyclohexane ring protons (1.0–2.5 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 263 corresponding to C12H23BrO.

- Yield: Reported yields for similar compounds range from 60% to 85% depending on reaction conditions and purification efficiency.

Comparative Notes and Literature Insights

- Bromomethylation adjacent to ether groups is facilitated by the activating effect of the oxygen atom, which stabilizes radical intermediates.

- The use of sec-butoxy rather than other alkoxy groups influences steric and electronic properties, impacting the regioselectivity of bromination.

- Literature indicates that multi-step syntheses involving alkoxy substitution followed by radical bromination are reliable and reproducible for this class of compounds.

Summary Table of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | sec-butyl bromide, K2CO3, DMF, 40°C | 70–80 | Base-promoted substitution |

| Bromomethylation | NBS, AIBN/light, CCl4, RT to 80°C | 60–85 | Radical bromination, selective |

| Purification | Silica gel chromatography | — | Gradient elution with EtOAc/Hexane |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: 1-(Hydroxymethyl)-1-butoxy-3-methylcyclohexane.

Elimination: 1-Butoxy-3-methylcyclohexene.

Oxidation: 1-(Butoxy)-3-methylcyclohexanol.

Scientific Research Applications

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.

Material Science: The compound is used in the preparation of polymers and other advanced materials.

Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane with structurally related bromocyclohexane derivatives:

Key Observations:

- Steric Effects : The butoxy group in the target compound introduces greater steric hindrance compared to methoxy in its analog or methyl in 1-Bromo-3-methylcyclohexane . This may slow nucleophilic substitution at the bromomethyl site.

- Reactivity : The bromomethyl group is a common site for SN2 reactions, but steric shielding from the butoxy group could reduce reaction rates compared to (Bromomethyl)cyclohexane .

Biological Activity

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is a complex organic compound characterized by its unique structural features, including a bromomethyl group and a butoxy substituent attached to a cyclohexane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.

- Molecular Formula : CHBrO

- Molecular Weight : 263.21 g/mol

- CAS Number : 1251123-15-5

The presence of the bromomethyl group makes this compound susceptible to nucleophilic substitution reactions, which are essential for synthesizing more complex molecules in pharmaceutical applications.

The biological activity of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify biological pathways.

Potential Mechanisms Include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and other physiological processes.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated cyclohexanes found that compounds with bromine substituents demonstrated enhanced activity against both gram-positive and gram-negative bacteria. This suggests that 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Study 2: Cytotoxicity Analysis

In vitro assays on structurally related compounds have shown cytotoxic effects against various cancer cell lines. For instance, 1-(Bromomethyl)-2-methylcyclohexane exhibited significant inhibition of cell proliferation in breast cancer cells. These findings imply that the bromomethyl group may contribute to the cytotoxic potential of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane as well.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane in laboratory settings?

Answer:

Optimization requires addressing steric hindrance from the 3-methyl and butoxy substituents. Evidence suggests using bulky bases (e.g., LDA) to deprotonate intermediates and nucleophilic bromination under anhydrous conditions . Reaction temperature (e.g., maintaining 0–5°C for bromomethylation) and solvent polarity (THF or dichloromethane) are critical to minimize side reactions. Yield improvements are achievable via slow addition of brominating agents (e.g., N-bromosuccinimide) and inert atmosphere protocols .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : H NMR identifies methyl (δ 1.2–1.4 ppm), butoxy (δ 3.3–3.5 ppm), and bromomethyl (δ 3.7–4.0 ppm) groups. C NMR distinguishes cyclohexane carbons (δ 20–35 ppm) and brominated carbons (δ 30–40 ppm) .

- GC-MS : Monitors purity and detects low-abundance impurities (e.g., debrominated byproducts). Retention indices should align with reference libraries .

Advanced: How does steric hindrance from the 3-methyl group influence reaction pathways in cross-coupling reactions?

Answer:

The 3-methyl group restricts access to the bromomethyl site, favoring selective reactions with small nucleophiles (e.g., iodide or azide). For Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) are required to overcome steric barriers . Computational modeling (DFT) predicts transition-state geometries, guiding ligand selection .

Advanced: What methodologies mitigate thermal decomposition during purification?

Answer:

- Distillation : Use short-path distillation under reduced pressure (40 mmHg, boiling point 99–100°C) to minimize exposure to heat .

- Chromatography : Employ flash chromatography with silica gel and hexane/ethyl acetate (9:1) to separate thermally labile byproducts .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Basic: How do solubility properties inform solvent selection for reactions involving this compound?

Answer:

The compound is insoluble in water but soluble in nonpolar solvents (hexane, cyclohexane) and moderately polar solvents (dichloromethane). For SN2 reactions, polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while ethereal solvents (THF) balance solubility and reaction rates .

Advanced: What strategies resolve contradictions in reported reaction yields for bromomethylation steps?

Answer:

Discrepancies often arise from trace moisture or oxygen. Solutions include:

- Rigorous drying of reagents (molecular sieves for solvents).

- Comparing kinetic (low-temperature) vs. thermodynamic (room-temperature) control using in situ IR monitoring .

- Replicating literature protocols with controlled humidity (<10% RH) .

Basic: What safety protocols are essential for handling air-sensitive reactions involving this compound?

Answer:

- Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Ground equipment to prevent electrostatic discharge (flammable vapor risk) .

- Wear flame-retardant antistatic lab coats and inspect gloves for integrity before use .

Advanced: How does this compound compare to analogous bromocyclohexane derivatives in nucleophilic substitution reactivity?

Answer:

Comparative kinetic studies show:

- 1-Bromo-4,4-dimethylcyclohexane : 20% slower reactivity due to increased steric bulk.

- 1-Bromo-3-methylcyclohexane : 15% faster due to reduced ring strain .

- Hammett plots correlate substituent electronic effects (σ) with activation energies .

Basic: What purity assessment methods are recommended for batch-to-batch consistency?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).

- Elemental Analysis : Validate bromine content (theoretical: 45.2%) .

- Karl Fischer Titration : Ensure moisture levels <50 ppm .

Advanced: How can computational tools predict regioselectivity in derivatization reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.